2-Amino-5-hydroxy-6-methylquinazolin-4(1H)-one, with a CAS number of 502607-49-0, is a heterocyclic compound belonging to the quinazolinone family. This compound features a quinazoline core, which is significant in medicinal chemistry due to its diverse biological activities. The molecular formula for this compound is , and it has a molar mass of 191.19 g/mol. Its predicted physical properties include a density of approximately 1.58 g/cm³ and a boiling point around 443.1 °C .
The synthesis of 2-Amino-5-hydroxy-6-methylquinazolin-4(1H)-one can be achieved through several methods, primarily involving the cyclization of appropriate precursors. One common approach involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic conditions to yield the quinazolinone structure .
The synthesis typically requires careful control of reaction conditions such as temperature and pH to maximize yield and purity. For instance, reactions may be conducted in solvents like ethanol or acetonitrile, with catalysts such as sulfuric acid or phosphoric acid facilitating the cyclization process. The resulting product can be purified using recrystallization techniques or chromatography .
The molecular structure of 2-Amino-5-hydroxy-6-methylquinazolin-4(1H)-one consists of a quinazolinone ring system with an amino group at position 2, a hydroxyl group at position 5, and a methyl group at position 6. The presence of these functional groups contributes to its biological activity.
Key structural data includes:
2-Amino-5-hydroxy-6-methylquinazolin-4(1H)-one participates in various chemical reactions typical for quinazolinones. These include nucleophilic substitutions and electrophilic aromatic substitutions, which can modify its functional groups for enhanced pharmacological properties.
For example, the hydroxyl group can be converted into various derivatives through esterification or etherification reactions, while the amino group can participate in acylation reactions to form more complex structures that may exhibit improved biological activities .
The mechanism of action for 2-Amino-5-hydroxy-6-methylquinazolin-4(1H)-one involves its interaction with specific biological targets within cells. It is believed to exert its effects by inhibiting key enzymes or receptors involved in disease processes, particularly in cancer and infectious diseases.
Research indicates that compounds within the quinazolinone class can inhibit DNA synthesis or interfere with cell signaling pathways, leading to apoptosis in cancer cells. In vitro studies have demonstrated that derivatives of this compound exhibit significant antiparasitic activity against various protozoan parasites .
The physical properties of 2-Amino-5-hydroxy-6-methylquinazolin-4(1H)-one include:
Chemical properties include:
2-Amino-5-hydroxy-6-methylquinazolin-4(1H)-one has several scientific applications:
The compound serves as a valuable starting point for synthesizing more complex molecules with enhanced biological activities, making it an important focus in drug discovery efforts .
The structural versatility of 2-amino-5-hydroxy-6-methylquinazolin-4(1H)-one enables its integration into hybrid molecules targeting multiple disease pathways. A prominent strategy involves fusing this quinazolinone core with hydroxamic acid-based zinc-binding groups to create dual inhibitors. For example, researchers designed quinazolinone-hydroxamic acid hybrids by incorporating the HDAC inhibitory pharmacophore into the solvent-exposed region of PI3K inhibitor scaffolds like Idelalisib. This rational design capitalized on the carbonyl and C5/C6 positions of the quinazolinone core for linker attachment, resulting in compounds with dual PI3Kγ/δ and HDAC6 inhibition (IC50 < 10 nM) [1]. The hybrid molecule 48c demonstrated potent antiproliferative activity against leukemia cell lines while sparing normal cells, validating this hybridization approach [1].
Similarly, hybrids linking the quinazolinone scaffold to erlotinib's EGFR-targeting motif via phospholipid chains enhanced cytotoxicity against MCF-7 breast cancer cells (IC50 = 0.59 µM). The amphiphilic design improved cellular uptake and membrane targeting, illustrating how pharmacophore fusion optimizes drug delivery [7]. Structural analysis confirmed that the 5-hydroxy and 6-methyl groups of the quinazolinone core participate in critical hydrogen bonding and hydrophobic interactions with biological targets, making them ideal anchor points for pharmacophore integration [3].
Table 1: Design Strategies for Quinazolinone Hybrids
Hybrid Components | Biological Targets | Key Structural Features | Activity |
---|---|---|---|
Quinazolinone + HDAC pharmacophore | PI3Kγ/δ, HDAC6 | C5-hydroxamic acid linker | IC50 < 10 nM [1] |
Quinazolinone + Erlotinib | EGFR, phospholipid membranes | sn-2 alkyl chain spacer | MCF-7 IC50 = 0.59 µM [7] |
Quinazolinone + Benzimidazole | Tubulin polymerization | C2-aminobenzimidazole | HeLa IC50 = 50 µM [7] |
Replacing heterocyclic cores with 2-amino-5-hydroxy-6-methylquinazolin-4(1H)-one mitigates toxicity while preserving bioactivity. In anti-HIV drug development, thienopyrimidinones—associated with hepatic and renal toxicity—were substituted with quinazolinones. This bioisosteric exchange yielded compound 2 (2-(3,4-dihydroxyphenyl)-6-methylquinazolin-4(3H)-one), which inhibited HIV-1 RNase H with an IC50 of 0.41 µM, comparable to the thiophene-containing original (IC50 = 0.26 µM) [9]. The quinazolinone's benzene ring provided enhanced metabolic stability without compromising target engagement, as confirmed by thermal shift assays demonstrating destabilization of the RNase H dimer interface [9].
The length and flexibility of linkers connecting the quinazolinone core to secondary pharmacophores significantly influence target affinity. In dual PI3K/HDAC inhibitors, alkyl chains of 4–6 methylene units maximized enzymatic inhibition by optimally positioning the hydroxamic acid within HDAC's catalytic tunnel while allowing the quinazolinone to occupy PI3K's ATP-binding pocket [1]. Shorter linkers (<3 carbons) reduced HDAC6 affinity by >50%, while longer chains (>8 carbons) diminished PI3Kδ binding due to steric clashes. Similarly, in triazole-linked quinazolinone hybrids, rigid aromatic linkers enhanced anticancer activity against lung adenocarcinoma (A549 IC50 = 7.30 µM) by promoting planar conformations favorable for DNA intercalation [4].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7